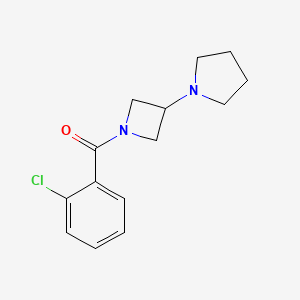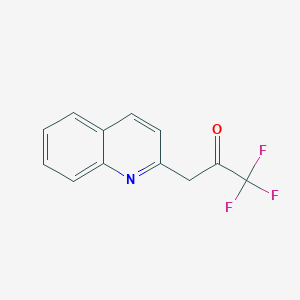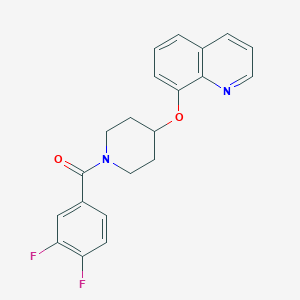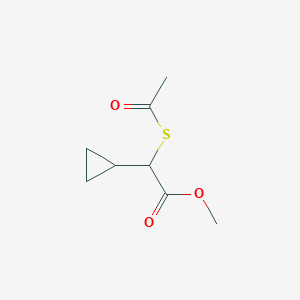
(2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as CHPA, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that has been found to have stimulant effects on the central nervous system. CHPA is a relatively new drug, and there is limited research on its effects and mechanisms of action.
作用机制
The exact mechanism of action of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not yet fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. The increased release of these neurotransmitters is thought to be responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes a release of glucose and fatty acids from the liver, which provides energy to the body. This compound has been found to have a longer duration of action compared to other stimulants, which may increase the risk of adverse effects.
实验室实验的优点和局限性
One advantage of using (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its selectivity for certain neurotransmitters. This allows researchers to investigate the specific effects of dopamine, norepinephrine, and serotonin on the brain. However, the limited research on this compound means that there is a lack of information on its long-term effects and potential risks.
未来方向
There are several future directions for research on (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is investigating its potential as a treatment for depression and anxiety disorders. Another area of research is investigating the long-term effects and potential risks of this compound use. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Conclusion:
In conclusion, this compound is a synthetic compound that has been found to have stimulant effects on the central nervous system. Its mechanism of action is not yet fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This compound has been used in scientific research to investigate its effects on the central nervous system and its potential as a treatment for depression and anxiety disorders. However, the limited research on this compound means that there is a lack of information on its long-term effects and potential risks. More research is needed to fully understand the effects and potential risks of this compound use.
合成方法
The synthesis method of (2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction of 2-chlorobenzoyl chloride with 3-pyrrolidin-1-ylazetidine in the presence of a base. The resulting product is then purified through recrystallization. The purity of the final product is crucial for conducting accurate scientific research.
科学研究应用
(2-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been used in scientific research to investigate its effects on the central nervous system. It has been found to have stimulant effects, similar to other designer drugs such as cathinones and amphetamines. This compound has also been used in studies to investigate its potential as a treatment for depression and anxiety disorders.
属性
IUPAC Name |
(2-chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-13-6-2-1-5-12(13)14(18)17-9-11(10-17)16-7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIQPDLGYKOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-(2-Chloropyridin-3-YL)ethenyl]-3H-pyrido[3,4-D]pyrimidin-4-one](/img/structure/B2754900.png)

![[6-Fluoro-3-[2-[1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-1,5-dihydro-2,4-benzodioxepin-9-yl] methanesulfonate](/img/structure/B2754903.png)
![5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2754908.png)


![N-(4-ethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2754915.png)
![2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2754916.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754917.png)
![N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2754918.png)
![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)
![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)
